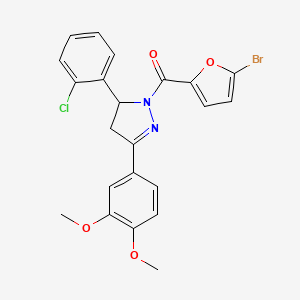

(5-bromofuran-2-yl)(5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone

Description

This compound is a pyrazoline-based methanone derivative featuring a bromofuran moiety and substituted aryl groups. The core structure consists of a 4,5-dihydro-1H-pyrazole ring linked to a 5-bromofuran-2-yl group via a ketone bridge. Such structural motifs are common in antimicrobial and therapeutic agents, as seen in related pyrazoline derivatives .

Properties

IUPAC Name |

(5-bromofuran-2-yl)-[3-(2-chlorophenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18BrClN2O4/c1-28-18-8-7-13(11-20(18)29-2)16-12-17(14-5-3-4-6-15(14)24)26(25-16)22(27)19-9-10-21(23)30-19/h3-11,17H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZACNDGNGGNJBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3Cl)C(=O)C4=CC=C(O4)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18BrClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of the compound CDS1_002713 is the CDP-Diacylglycerol Synthase 1 (CDS1) . CDS1 is a protein coding gene that plays a crucial role in the synthesis of phosphatidylinositol and cardiolipin.

Mode of Action

This is achieved by catalyzing the conversion of phosphatidic acid to CDP-diacylglycerol. This interaction results in changes in the levels of phosphatidylinositol and cardiolipin, which are essential components of cell membranes and play significant roles in various cellular functions.

Biochemical Pathways

The compound affects the glycerophospholipid biosynthesis and metabolism pathways . The downstream effects of these pathways include the regulation of cell growth, calcium metabolism, and protein kinase C activity. The compound’s action on CDS1 also impacts the synthesis of phosphatidylglycerol and cardiolipin, which are essential for the maintenance of mitochondrial function.

Pharmacokinetics

For instance, the compound’s metabolism could be influenced by enzymes such as cytochrome P450 (CYP) 3A4.

Result of Action

The molecular and cellular effects of the compound’s action include the regulation of phosphatidylinositol and cardiolipin levels, which can influence various cellular functions such as cell growth, calcium metabolism, and protein kinase C activity. Additionally, the compound’s action can affect mitochondrial function due to its role in the synthesis of phosphatidylglycerol and cardiolipin.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other drugs or compounds that inhibit or induce CYP3A4 could affect the metabolism of the compound. Furthermore, factors such as pH, temperature, and the presence of other biological molecules could also influence the compound’s stability and efficacy.

Biological Activity

The compound (5-bromofuran-2-yl)(5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Features

- Furan Ring : The presence of the furan moiety contributes to the compound's reactivity and biological properties.

- Chlorophenyl Group : This substituent may enhance interactions with biological targets.

- Dimethoxyphenyl Group : This group is known for its role in modulating pharmacological activity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Inhibition of Biofilm Formation : Studies have shown that certain derivatives prevent biofilm formation in Salmonella enterica and Pseudomonas aeruginosa, suggesting potential applications in treating infections caused by biofilm-forming bacteria .

Anticancer Potential

Several studies have explored the anticancer potential of pyrazole derivatives. The compound's structure suggests it may interact with various molecular targets involved in cancer progression:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating pathways related to cell survival and proliferation. This is supported by docking studies that suggest binding affinity to key proteins involved in these pathways .

Anti-inflammatory Effects

Compounds with similar structures have been reported to possess anti-inflammatory properties:

- Inhibition of Pro-inflammatory Cytokines : Research indicates that derivatives can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases .

Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated strong antimicrobial activity against Gram-positive and Gram-negative bacteria. |

| Study 2 | Showed significant cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. |

| Study 3 | Found that the compound inhibits inflammatory pathways, reducing cytokine levels in vitro. |

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the ability of similar pyrazole derivatives to inhibit biofilm formation in clinical isolates of Staphylococcus aureus. Results indicated a reduction in biofilm biomass by up to 70% at sub-MIC levels.

- Case Study on Anticancer Activity : In vitro studies using human breast cancer cell lines demonstrated that compounds with similar structures induced cell cycle arrest and apoptosis, with IC50 values indicating potent activity.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily studied for its potential therapeutic effects. Its structure suggests several pharmacological activities, including:

- Antimicrobial Activity : Recent studies indicate that derivatives of pyrazole compounds exhibit significant antimicrobial properties. The incorporation of the furan and chlorophenyl groups may enhance this activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

- Anticancer Properties : Research has shown that pyrazole derivatives can induce apoptosis in cancer cells. The specific substitution on the phenyl rings can modulate the compound's interaction with biological targets, potentially leading to selective cytotoxicity against cancer cells while sparing normal cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity:

- Substituent Effects : The presence of the bromine and chlorine atoms on the aromatic rings can influence the electronic properties of the molecule, thereby affecting its reactivity and interaction with biological targets. For instance, studies have shown that halogenated compounds often exhibit enhanced binding affinity to certain enzymes or receptors due to increased lipophilicity .

- Modification Potential : The compound serves as a versatile scaffold for further modifications. By varying substituents on the pyrazole ring or the furan moiety, researchers can develop a library of analogs with tailored properties for specific therapeutic targets .

Synthetic Applications

This compound can also act as a building block in organic synthesis:

- Synthetic Intermediate : The unique structure allows it to be used as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions (such as nucleophilic substitutions or cycloadditions) makes it valuable in synthetic organic chemistry .

Case Study 1: Antimicrobial Activity

A study investigated a series of pyrazole derivatives, including those similar to (5-bromofuran-2-yl)(5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone. Results showed potent activity against biofilms formed by Staphylococcus aureus and Escherichia coli, indicating potential for development as antibacterial agents .

Case Study 2: Anticancer Research

Another research effort focused on the anticancer properties of pyrazole derivatives. The study revealed that specific modifications led to increased selectivity towards cancer cell lines while minimizing toxicity to normal cells. This highlights the importance of structural modifications in enhancing therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

Halogenated Derivatives :

describes isostructural chloro (compound 4 ) and bromo (compound 5 ) derivatives of 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(triazolyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole. The chloro analog exhibited antimicrobial activity, while the bromo variant was synthesized for structural analysis. This highlights the role of halogen electronegativity and size in modulating bioactivity: chlorine’s smaller atomic radius may enhance binding to microbial targets compared to bulkier bromine .- Methoxy vs. Fluorophenyl Groups: The 3,4-dimethoxyphenyl group in the target compound contrasts with fluorophenyl substituents in .

Structural and Electronic Properties

- The program’s robustness in handling halogenated and heterocyclic systems suggests its applicability for characterizing the target compound’s stereochemistry .

- Electron Density and Reactivity: The dimethoxyphenyl group’s electron-donating effects could localize electron density on the pyrazole ring, altering reactivity at the ketone bridge. This contrasts with ’s imidazole-based methanone, where sulfur atoms in the dihydroimidazole ring introduce distinct charge distribution patterns .

Antimicrobial Performance

- Comparative Data: Compound Substituents Biological Activity Reference Target Compound 5-(2-Chlorophenyl), 3-(3,4-Dimethoxyphenyl) Not reported (structural analog) – Compound 4 4-Chlorophenyl, 4-Fluorophenyl Antimicrobial activity (MIC: 8 µg/mL) Compound 4a Benzo[d][1,3]dioxol-5-yl, Phenyl Moderate antifungal activity The absence of reported data for the target compound underscores the need for empirical testing.

Metabolic Stability

- The bromofuran moiety may enhance resistance to oxidative metabolism compared to unsubstituted furans, as seen in ’s brominated pyrazol-3-ones, which exhibit prolonged half-lives in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.